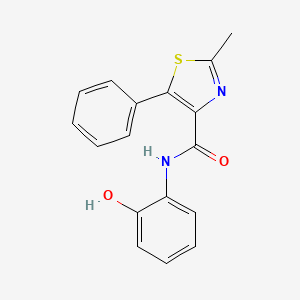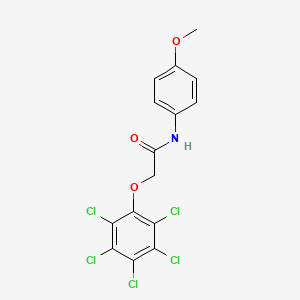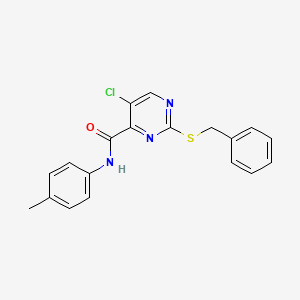![molecular formula C27H31FN2O6 B11146600 5-(3-ethoxy-4-hydroxyphenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11146600.png)
5-(3-ethoxy-4-hydroxyphenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-ethoxy-4-hydroxyphenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-ethoxy-4-hydroxyphenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core pyrrol-2-one structure, followed by the introduction of the various substituents through a series of reactions such as alkylation, acylation, and hydroxylation. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This would require optimization of reaction conditions, selection of appropriate reactors, and implementation of purification techniques such as crystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-(3-ethoxy-4-hydroxyphenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carbonyl groups would produce alcohols. Substitution reactions on the aromatic rings could introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, this compound can be used in the development of new materials or pharmaceuticals.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may find use in the development of new chemical processes or materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3-ethoxy-4-hydroxyphenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering their activity, or interacting with cellular pathways to produce a biological effect. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar compounds to 5-(3-ethoxy-4-hydroxyphenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one include other pyrrol-2-one derivatives with different substituents. These compounds may share some chemical properties but differ in their biological activities or applications. The unique combination of functional groups in this compound sets it apart from others, potentially offering distinct advantages in specific applications.
Properties
Molecular Formula |
C27H31FN2O6 |
|---|---|
Molecular Weight |
498.5 g/mol |
IUPAC Name |
(4Z)-5-(3-ethoxy-4-hydroxyphenyl)-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H31FN2O6/c1-3-36-22-16-18(7-8-21(22)31)24-23(25(32)19-6-5-17(2)20(28)15-19)26(33)27(34)30(24)10-4-9-29-11-13-35-14-12-29/h5-8,15-16,24,31-32H,3-4,9-14H2,1-2H3/b25-23- |
InChI Key |
ZHUXOXOSAAEBNJ-BZZOAKBMSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)C2/C(=C(\C3=CC(=C(C=C3)C)F)/O)/C(=O)C(=O)N2CCCN4CCOCC4)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(C3=CC(=C(C=C3)C)F)O)C(=O)C(=O)N2CCCN4CCOCC4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]-1-methyl-5-phenyl-2-pyrrolidinone](/img/structure/B11146520.png)
methanone](/img/structure/B11146528.png)
![4-{[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid](/img/structure/B11146541.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-{2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B11146549.png)
![N-[2-(1-cyclohexenyl)ethyl]-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11146552.png)
![2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-6-(4-methoxyphenyl)-3(2H)-pyridazinone](/img/structure/B11146559.png)

![N-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B11146579.png)
![1-(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl)-2-({3-[(4-methoxyphenyl)carbonyl]-1-benzofuran-5-yl}oxy)ethanone](/img/structure/B11146584.png)
![N-{2,2-bis[(4-chlorophenyl)sulfanyl]-1-cyanoethenyl}acetamide](/img/structure/B11146591.png)

![N~1~-(3,4-dimethoxyphenethyl)-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B11146599.png)

![4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide](/img/structure/B11146613.png)
